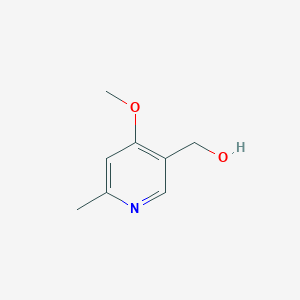

(4-methoxy-6-methylpyridin-3-yl)methanol

Description

Significance of Pyridinemethanol Scaffolds in Modern Synthetic Organic Chemistry

The pyridinemethanol scaffold, which forms the core of (4-methoxy-6-methylpyridin-3-yl)methanol, is a privileged structural motif in synthetic organic chemistry. Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block found in a vast array of natural products, including alkaloids and vitamins like niacin and pyridoxine. nih.gov Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional materials. nih.govnumberanalytics.com

The incorporation of a methanol (B129727) group (-CH₂OH) onto the pyridine ring introduces a versatile functional handle. This hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, making pyridinemethanol derivatives valuable intermediates in the synthesis of more complex molecules. nbinno.com This reactivity allows chemists to construct diverse molecular architectures, a critical aspect in the discovery of new drugs and materials. For example, 4-pyridinemethanol (B147518) is a key intermediate in the preparation of donepezil, a drug used to treat Alzheimer's disease. The dual presence of a basic nitrogen atom within the aromatic ring and a reactive hydroxyl group provides a unique combination of properties for further chemical transformations.

Academic Context and Research Landscape of Substituted Pyridine Derivatives

The field of substituted pyridine derivatives is a vibrant and expansive area of academic and industrial research. ijpsonline.com The pyridine ring's unique electronic properties, characterized by the electron-withdrawing nature of the nitrogen atom, make it susceptible to a range of chemical modifications. nih.gov This reactivity has led to the development of numerous synthetic protocols, including cyclo-condensation, cyclization, and metal-catalyzed cross-coupling reactions, to create libraries of polysubstituted pyridines. numberanalytics.comijpsonline.com

Research into these derivatives is largely driven by their profound pharmacological potential. Pyridine-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govijpsonline.com The pyridine scaffold is considered a "pharmacophore," a molecular framework that is crucial for a drug's biological activity. nih.gov Consequently, a significant portion of modern drug discovery involves the synthesis and evaluation of novel substituted pyridine derivatives. ijpsonline.com The ongoing exploration of their structure-activity relationships (SAR) continually refines the design of next-generation therapeutic agents. nih.gov

Structural Attributes Guiding Research Directions in this compound Studies

Methoxy (B1213986) Group (-OCH₃): Located at the 4-position, the methoxy group is a strong electron-donating group. Its presence increases the electron density of the pyridine ring, which can influence the molecule's reactivity in electrophilic aromatic substitution reactions. rsc.org In structure-activity relationship studies of other pyridine derivatives, the presence and position of methoxy groups have been shown to significantly enhance biological activity, such as antiproliferative effects against cancer cell lines. nih.gov

Methyl Group (-CH₃): The methyl group at the 6-position provides steric bulk and is a weak electron-donating group. Its position can influence how the molecule interacts with biological targets or the regioselectivity of further chemical reactions.

Methanol Group (-CH₂OH): As discussed, the methanol group at the 3-position is a critical site for synthetic modification. Its proximity to the electron-donating methoxy group and the ring nitrogen can affect its reactivity. This functional group is often a starting point for building more complex side chains or linking the pyridine core to other molecular fragments.

The interplay of these substituents creates a unique chemical entity. Research on this molecule and its analogs is likely focused on leveraging these attributes for specific synthetic outcomes or biological activities. For instance, the specific substitution pattern may be designed to target a particular enzyme active site or to fine-tune the molecule's solubility and pharmacokinetic properties. The investigation of such polysubstituted pyridines is essential for advancing the fields of medicinal chemistry and materials science. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Canonical SMILES | CC1=NC=C(C(=C1)OC)CO |

| InChI Key | SHSMXLYLCGVHBU-UHFFFAOYSA-N |

Data sourced from PubChem.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-pyridinemethanol |

| Aldehyde |

| Benzene (B151609) |

| Carboxylic acid |

| Donepezil |

| Niacin |

| Pyridine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-6-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-8(11-2)7(5-10)4-9-6/h3-4,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSMXLYLCGVHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915788-15-7 | |

| Record name | (4-methoxy-6-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methoxy 6 Methylpyridin 3 Yl Methanol and Analogues

Strategic Approaches to Pyridine (B92270) Ring Functionalization for Methoxypyridinemethanol Synthesis

The construction of a molecule like (4-methoxy-6-methylpyridin-3-yl)methanol necessitates a carefully planned sequence of reactions to install the methoxy (B1213986), methyl, and hydroxymethyl groups at the correct positions (C4, C6, and C3, respectively). The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity, and the directing effects of existing substituents must be leveraged to achieve the desired regiochemistry.

Regioselective Introduction of the Methoxy Group onto the Pyridine Core

Achieving C4-methoxylation on a pyridine ring is a critical step. Standard approaches often begin with a pre-functionalized pyridine, such as a halopyridine, to direct the incoming nucleophile.

One common and effective method involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position. For instance, 4-bromopyridine (B75155) can be converted to 4-methoxypyridine (B45360) through an ether formation reaction with methanol (B129727), typically in the presence of a base. exsyncorp.com An alternative route starts with the N-oxidation of the pyridine ring, which activates the C4 position for nucleophilic attack. The resulting 4-methoxypyridine-N-oxide can then be reduced, for example by catalytic hydrogenation, to yield the desired 4-methoxypyridine. exsyncorp.com The methoxy group at the C4 position acts as an activating group for the nitrogen atom within the pyridine ring. exsyncorp.com

| Starting Material | Reagents | Product | Key Feature |

| 4-Bromopyridine | Methanol, Base | 4-Methoxypyridine | Nucleophilic Aromatic Substitution |

| Pyridine | 1. Oxidizing Agent2. Methoxylating Agent3. Reducing Agent | 4-Methoxypyridine | Activation via N-Oxide |

Methodologies for Installing the Hydroxymethyl Substituent

The introduction of a hydroxymethyl group at the C3 position is particularly challenging due to the inherent electronic properties of the pyridine nucleus, which favor functionalization at the C2, C4, and C6 positions. nih.gov However, novel strategies have emerged to overcome this hurdle.

A recently developed metal-free method achieves formal C3-selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. nih.gov This transformation is noted for its operational simplicity and wide functional group compatibility, making it a powerful tool for late-stage functionalization. nih.gov

Another approach involves the dearomative functionalization of pyridines. For example, a ruthenium-catalyzed process can deliver hydroxymethylated piperidines. nih.gov This method requires activation of the pyridine, often through N-quaternization with an electron-deficient benzyl (B1604629) group, and the presence of a C4 substituent can be crucial for directing the initial reduction and preventing over-reduction. nih.gov While this method yields a piperidine (B6355638), subsequent re-aromatization would be necessary to obtain the pyridinemethanol.

A more direct, albeit older, method involves the Boekelheide reaction, where a pyridine N-oxide is treated with acetic anhydride. This typically leads to the formation of an acetate (B1210297) at the C2-methyl position, which can then be hydrolyzed. For instance, 2-picoline N-oxide rearranges to 2-acetoxymethylpyridine, which upon hydrolysis yields 2-(hydroxymethyl)pyridine. google.com Adapting such a strategy for C3 functionalization would require a different precursor and rearrangement pathway.

| Method | Key Intermediate/Strategy | Position Selectivity | Notes |

| Photochemical Valence Isomerization | Pyridine N-Oxide | C3 | Metal-free, good functional group tolerance. nih.gov |

| Ruthenium-Catalyzed Dearomatization | Activated Pyridinium (B92312) Salt | C3 (on piperidine) | Requires subsequent re-aromatization. nih.gov |

| Boekelheide Rearrangement | Pyridine N-Oxide | Primarily C2-methyl | Classic method, requires specific precursors for other positions. google.com |

Incorporation of Methyl Substituents into the Pyridine Framework

The installation of a methyl group at the C6 position can be accomplished either by building the ring from a methyl-containing precursor or by functionalizing the pyridine core. One synthetic route to 6-methylpyridine derivatives involves the selective oxidation and subsequent transformations of precursors like 5-ethyl-2-methylpyridine. researchgate.net

Coordination chemistry also provides pathways for utilizing substituted pyridines. For instance, 2-amino-6-methylpyridine (B158447) is a common starting material that can be further functionalized. While the amino group would need to be removed or transformed, it serves as a valuable synthon for introducing functionality at the C2 position while having the C6-methyl group already in place. researchgate.net

Precursor Design and Retrosynthetic Analysis in this compound Preparation

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For a polysubstituted pyridine like this compound, this analysis reveals several potential synthetic routes.

A logical retrosynthetic approach would involve disconnecting the substituents from the pyridine ring. The hydroxymethyl group at C3 can be traced back to a precursor like a carboxylate or an aldehyde, suggesting a formyl or ester group as a synthetic equivalent. The methoxy group at C4 could be installed from a hydroxyl or a halo-precursor.

Key Retrosynthetic Disconnections:

C-C Bond Disconnections: The pyridine ring itself can be disconnected. Classic methods like the Hantzsch pyridine synthesis involve the condensation of a β-ketoester, an aldehyde, and ammonia, which would construct the dihydropyridine (B1217469) ring that can then be oxidized. advancechemjournal.com This approach allows for the incorporation of the required substituents from the outset.

Functional Group Interconversion (FGI):

this compound <= FGI <= 4-methoxy-6-methylnicotinaldehyde or Methyl 4-methoxy-6-methylnicotinate

4-methoxy-6-methylpyridine <= FGI <= 4-chloro-6-methylpyridine

A possible retrosynthetic pathway is illustrated below:

This analysis highlights that the synthesis can either proceed by building the functionalized ring from acyclic precursors or by sequentially functionalizing a simpler pyridine derivative. The choice of strategy depends on the availability of starting materials and the desire to control regioselectivity at each step.

Exploration of Novel Reaction Pathways for Pyridinemethanol Derivatization

Modern synthetic chemistry continually seeks more efficient, milder, and environmentally benign methods. For pyridine synthesis, this includes exploring metal-free transformations and novel cycloadditions.

Metal-Free Denitrogenative Transformation Strategies in Pyridine Synthesis

A novel and powerful strategy for synthesizing substituted pyridines involves the use of pyridotriazoles as stable precursors. These compounds can undergo metal-free denitrogenative C-C cross-coupling reactions with partners like boronic acids. nih.gov This method provides access to α-secondary and α-tertiary pyridines with high functional group tolerance and scalability. nih.gov

The general mechanism involves the generation of a reactive intermediate upon the loss of dinitrogen (N₂) from the triazole ring, which is then trapped by a suitable coupling partner. While often used for C-C bond formation, adapting this chemistry for the introduction of a hydroxymethyl group or its precursor could provide a novel entry to pyridinemethanol derivatives. For example, a pyridotriazole could potentially be transformed into an imidazo[1,5-a]pyridine (B1214698) derivative through a denitrogenative transannulation reaction, which could then be further elaborated. acs.org These strategies represent a departure from classical condensation reactions and offer a modular approach to complex pyridine derivatives. lookchem.com

Nucleophilic Substitutions and Condensation Reactions in Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) and condensation reactions are foundational strategies for the synthesis of substituted pyridines. The pyridine ring, being electron-deficient, is inherently activated towards attack by nucleophiles, particularly at the C-2 and C-4 positions relative to the nitrogen atom. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction involves the displacement of a good leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The reaction proceeds through a high-energy Meisenheimer intermediate, a negatively charged species whose stability is crucial for the reaction to proceed. stackexchange.commasterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com In the context of synthesizing analogues of this compound, a methoxy group at the C-4 position can itself be a target for nucleophilic displacement, particularly if the ring is further activated. Research has shown that methoxypyridines can undergo nucleophilic amination, offering a direct route to aminopyridines. ntu.edu.sgnih.gov For example, 3-methoxypyridine (B1141550) can react with various amines in the presence of a sodium hydride-lithium iodide composite to yield 3-aminopyridine (B143674) derivatives. nih.gov This highlights the potential for functionalizing a pre-formed methoxypyridine core.

Condensation Reactions: These reactions build the pyridine ring from acyclic precursors. The Guareschi-Thorpe reaction, for instance, is a classic method that prepares 2-pyridones through the condensation of cyanoacetamide with a 1,3-dicarbonyl compound. quimicaorganica.org A more advanced, three-component version involves the condensation of alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls and ammonium (B1175870) carbonate in an aqueous medium, which serves as a green and user-friendly approach. rsc.org The mechanism is similar to the Hantzsch pyridine synthesis and involves combinations of Knoevenagel condensations, Michael additions, and cyclization/dehydration steps to form the aromatic ring. nih.govresearchgate.net

| Reaction Type | Reactants | Key Conditions | Product Type | Typical Yield |

|---|---|---|---|---|

| Nucleophilic Amination | 3-Methoxypyridine, Piperidine | NaH, LiI, THF, 60 °C | 3-(Piperidin-1-yl)pyridine | 88% |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | Base catalyst (e.g., piperidine) | Substituted 2-Pyridone | Varies |

| Advanced Guareschi-Thorpe | Ethyl Cyanoacetate, Acetylacetone, (NH₄)₂CO₃ | H₂O, 80 °C | Substituted Hydroxy-cyanopyridine | High |

Multi-Component Reactions for Constructing Substituted Pyridine Systems

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. researchgate.netresearchgate.net These one-pot reactions are particularly powerful for constructing diverse libraries of substituted pyridines. rsc.orgrsc.org

Several MCR strategies exist for pyridine synthesis, often categorized by the number of components and the bond disconnections involved. The Hantzsch pyridine synthesis is a well-known four-component reaction of an aldehyde, ammonia, and two equivalents of a β-ketoester, which initially forms a dihydropyridine that is subsequently oxidized. nih.gov More contemporary approaches often employ nanocatalysts or green reaction media to improve efficiency and environmental friendliness. researchgate.netrsc.orgrsc.org For example, ZnO nanoparticles have been used to catalyze the one-pot, four-component synthesis of polyhydroquinoline derivatives under solvent-free conditions at room temperature. rsc.org

Another powerful approach involves [4+2] cycloadditions, where the pyridine ring is formed from a diene and a dienophile. nih.gov A novel three-component synthesis has been developed based on the in-situ formation of 2-azadienes via a catalytic aza-Wittig reaction, which then undergo a Diels-Alder reaction to form highly substituted pyridines. nih.gov This method avoids the use of unstable alkenyl azides and stoichiometric phosphine (B1218219) oxide waste associated with traditional routes. nih.gov Such MCRs allow for the introduction of multiple points of diversity into the final pyridine structure, making them highly adaptable for creating analogues of this compound. acs.org

| MCR Strategy | Key Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nanocatalyzed Hantzsch-type | Aldehyde, Ammonium Acetate, Dimedone, Alkyl Acetoacetate | ZnO Nanoparticles / Solvent-free, RT | Polyhydroquinoline | rsc.org |

| Aza-Wittig/Diels-Alder | α,β-Unsaturated Acid, Aldehyde, Enamine | Phosphine Oxide Catalyst / 110 °C | Polysubstituted Pyridine | nih.gov |

| Microwave-Assisted | Aldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium Acetate | Microwave Irradiation / Ethanol | Substituted Cyanopyridine | nih.gov |

Optimization of Synthetic Routes for Scalability and Efficiency in Academic Research

Transitioning a synthetic route from a small-scale laboratory curiosity to a scalable and efficient process is a critical challenge in chemical research. For compounds like pyridinemethanols, which are important intermediates, optimization focuses on maximizing yield, minimizing waste, reducing costs, and ensuring operational safety. nbinno.com This involves a systematic evaluation of all reaction parameters to identify the most favorable conditions.

Reaction Condition Refinement and Yield Enhancement Strategies

The refinement of reaction conditions is a cornerstone of process optimization. Key parameters that are typically scrutinized include temperature, pressure, reaction time, solvent, and the choice and loading of catalysts. For the synthesis of pyridinemethanol derivatives, a crucial step is often the reduction of a corresponding pyridine carboxylic acid or ester.

The choice of reducing agent and conditions can dramatically affect the yield and purity of the desired alcohol. While powerful hydrides like lithium aluminum hydride (LAH) are effective, they are often non-selective and require stringent anhydrous conditions and specific work-up procedures to manage hazardous by-products. harvard.edu Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally less reactive towards esters but their reactivity can be enhanced by additives. For instance, the reduction of esters of nicotinic and isonicotinic acids to their corresponding alcohols can be achieved with difficulty using NaBH₄ in the presence of aluminum chloride. researchgate.net

Catalytic hydrogenation offers a scalable and often cleaner alternative for the reduction of esters to alcohols. organicreactions.org High pressures and temperatures are typically required, with copper chromite being a classic catalyst for this transformation. organicreactions.org More recent methodologies for the synthesis of 3-pyridinemethanol (B1662793) involve the catalytic hydrogenation of ester compounds using ruthenium complexes at 100°C and under 50-100 atm of hydrogen, achieving high yields. chemicalbook.com Optimizing these conditions, such as catalyst selection, hydrogen pressure, and temperature, is essential for maximizing the yield and efficiency of pyridinemethanol production. researchgate.net

| Transformation | Reagent/Catalyst | Conditions | Yield | Key Optimization Factor |

|---|---|---|---|---|

| Ethyl Nicotinate to 3-Pyridinemethanol | Ruthenium Complex / H₂ | THF, 100 °C, 50-100 atm | 90% | Catalyst choice and hydrogen pressure |

| Methyl 4-picolinate to 4-Pyridinemethanol (B147518) | NaBH₄ / LiCl | THF, reflux 6-8h | Good | Use of Lewis acid (LiCl) to enhance NaBH₄ reactivity |

| 2,6-Lutidine to 2,6-bis(hydroxymethyl)pyridine | Whole-cell biocatalysis | Aqueous, controlled feed | >10 g/L titer | Substrate feed optimization to avoid toxicity |

Implementation of Milder Reaction Conditions and Safer Reagents in Pyridinemethanol Synthesis

The principles of green chemistry are increasingly guiding the optimization of synthetic routes, emphasizing the use of less hazardous chemicals, safer solvents, and milder reaction conditions. nih.govtandfonline.com This shift is driven by the need to improve safety, reduce environmental impact, and often, enhance the selectivity and efficiency of chemical processes. rsc.org

In the synthesis of pyridinemethanols, this translates to moving away from pyrophoric and highly reactive reagents like LAH and DIBAL-H towards safer alternatives. rsc.org Sodium borohydride, while milder, can be used effectively for ester reduction when activated, for example, by converting the carboxylic acid to a thioester intermediate first, which is then readily reduced by NaBH₄ in ethanol. rsc.org This two-step, one-pot procedure avoids harsh reagents and is tolerant of a wide variety of functional groups. rsc.org

Another green approach is the use of catalytic transfer hydrogenation or direct catalytic hydrogenation with molecular hydrogen, which generates water as the only byproduct. researchgate.netsciencelink.net While this often requires specialized high-pressure equipment, it represents a significant improvement in safety and sustainability over stoichiometric metal hydrides. organicreactions.org Furthermore, the use of environmentally benign solvents, particularly water, is a key goal. rsc.org Recent advances have shown that classic pyridine syntheses like the Guareschi-Thorpe reaction can be efficiently performed in aqueous media. rsc.org Electrocatalytic methods are also emerging as a green alternative, enabling the reduction of pyridine esters to alcohols at room temperature and pressure without the need for chemical reducing agents or transition metal catalysts. google.com

| Reaction Step | Traditional Method | Milder/Safer Alternative | Advantage of Alternative |

|---|---|---|---|

| Ester Reduction | Lithium Aluminum Hydride (LAH) in THF/Ether | NaBH₄ on S-2-pyridyl thioester in EtOH | Non-pyrophoric, functional group tolerance, safer solvent |

| Ester Reduction | High-pressure hydrogenation (e.g., Copper Chromite) | Electrocatalytic reduction in aqueous acid | Ambient temp/pressure, no H₂ gas, no metal catalyst |

| Pyridine Ring Synthesis | Condensation in organic solvents (e.g., benzene) | Guareschi-Thorpe reaction in H₂O with (NH₄)₂CO₃ | Eliminates toxic organic solvents, simple work-up |

| Pyridine Ring Synthesis | Classical methods with harsh catalysts | Iron-catalyzed cyclization | Uses an inexpensive, low-toxicity metal catalyst |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 6 Methylpyridin 3 Yl Methanol

Reactivity Profiles of the Hydroxymethyl Group in Pyridinemethanol Derivatives

The hydroxymethyl group (-CH₂OH) attached to the pyridine (B92270) ring is a primary alcohol, and its reactivity is central to the synthetic utility of pyridinemethanol derivatives. nih.gov

The primary alcohol of pyridinemethanols can undergo a variety of standard transformations. One common reaction is its conversion into a better leaving group to facilitate nucleophilic substitution. For instance, treatment of substituted pyridinemethanols with tosyl chloride in the presence of a base like triethylamine (B128534) or pyridine does not always lead to the expected tosylate. Instead, it can result in the formation of the corresponding chloride. researchgate.net This chlorination is a known side reaction for benzylic and heterocyclic alcohols under tosylation conditions. researchgate.net

The hydroxymethyl group can also be introduced onto a pyridine ring through reductive hydroxymethylation processes. Catalytic systems, often employing ruthenium or iridium, can facilitate the dearomative functionalization of pyridines using paraformaldehyde as a source for the hydroxymethyl group. rsc.orgrsc.orgresearchgate.net

Furthermore, the hydroxyl group can be selectively protected. The use of protecting groups like tert-butyldimethylsilyl chloride allows for selective reactions at other positions of a polyhydroxy compound, demonstrating the fine control achievable in the chemistry of such molecules. nih.gov Oxidation of the primary alcohol to an aldehyde or carboxylic acid is another fundamental transformation, providing a route to other important classes of pyridine derivatives.

| Transformation | Reagent(s) | Product Type | Ref. |

| Chlorination | Tosyl chloride, Base (e.g., Et₃N) | Pyridyl chloride | researchgate.net |

| Hydroxymethylation | Paraformaldehyde, Ru or Ir catalyst | Pyridinemethanol | rsc.orgresearchgate.net |

| Silylation (Protection) | TBDMSCl | Silyl (B83357) ether | nih.gov |

The hydroxymethyl group is a key participant in both intramolecular and intermolecular reactions. It can act as a nucleophile, attacking electrophilic centers within the same molecule to form heterocyclic structures. For example, after conversion to a leaving group, it can be displaced by an internal nucleophile.

In intermolecular reactions, the hydroxymethyl group plays a critical role in forming larger molecular assemblies. A primary example is its ability to form hydrogen bonds. In the solid state, these interactions can dictate the crystal packing of molecules. rsc.org The hydroxyl group can also be the starting point for building more complex structures, such as in the synthesis of intermediates for ulcer inhibitors where the methanol (B129727) moiety is used to link the pyridine ring to a benzimidazole (B57391) scaffold via a methylthio bridge. pharmaffiliates.com

Influence of Methoxy (B1213986) and Methyl Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring in (4-methoxy-6-methylpyridin-3-yl)methanol is significantly modulated by the electronic and steric properties of the methoxy and methyl substituents.

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, making it generally resistant to electrophilic aromatic substitution. utexas.edu However, the substituents on this compound alter this intrinsic reactivity.

Methoxy Group (-OCH₃): Located at the 4-position, the methoxy group is a powerful electron-donating group through resonance (+M effect), while being electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing the electron density of the pyridine ring. This activation is particularly pronounced at the ortho (positions 3 and 5) and para (position 6, though occupied) positions relative to the methoxy group. This increased electron density makes the ring more susceptible to electrophilic attack than unsubstituted pyridine.

Methyl Group (-CH₃): The methyl group at the 6-position is a weak electron-donating group through induction and hyperconjugation. It further activates the ring, albeit to a lesser extent than the methoxy group.

The combined effect of these two electron-donating groups makes the pyridine ring in this molecule significantly more reactive towards electrophiles than pyridine itself. Conversely, these groups decrease the ring's susceptibility to nucleophilic aromatic substitution, which is favored on electron-deficient rings.

Studies on the reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides show that electron-withdrawing groups on the ring favor the conversion to N-methyl-4-pyridones, suggesting that electron-donating groups, as present in the title compound, would favor the formation of the pyridinium (B92312) salt. researchgate.net

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

| Methoxy (-OCH₃) | 4 | +M, -I (Donating) | Activates towards electrophilic substitution |

| Methyl (-CH₃) | 6 | +I (Donating) | Weakly activates towards electrophilic substitution |

Steric hindrance plays a significant role in the chemistry of substituted pyridines. In this compound, the methyl group at the 6-position, which is ortho to the nitrogen atom, creates considerable steric bulk. rsc.org

This steric hindrance can impede reactions that involve direct interaction with the nitrogen atom's lone pair of electrons. For example, the formation of Lewis acid-base adducts, coordination to metal centers, and N-alkylation (quaternization) can be slowed down or prevented entirely. thieme-connect.comnih.gov The decrease in reaction rates for sterically hindered pyridines is often attributed to a decrease in entropy, as the bulky substituents restrict the freedom of rotation of the coordinating species. rsc.orgchempedia.info While the basicity (pKa) of a pyridine is influenced by electronic effects, its nucleophilicity can be dramatically reduced by steric hindrance. thieme-connect.comacs.org This effect can be so pronounced that it can decrease the reactivity of the nitrogen atom by several orders of magnitude. thieme-connect.com

Elucidation of Reaction Mechanisms in Pyridinemethanol Chemistry

Investigating reaction mechanisms provides deeper insight into the reactivity of pyridinemethanol derivatives. Mechanistic studies often employ a combination of kinetic analysis, isotopic labeling, and computational modeling.

A plausible mechanism for the ruthenium-catalyzed reductive hydroxymethylation of pyridines has been proposed. rsc.org The process is thought to begin with the oxidation of formaldehyde (B43269) by the metal catalyst to generate a metal hydride. This hydride then adds to the C-2 position of the activated pyridine ring, breaking its aromaticity and forming a key enamine intermediate. This nucleophilic enamine then reacts with another molecule of formaldehyde (acting as an electrophile). A subsequent reduction step completes the transformation, yielding the hydroxymethylated product. rsc.org Deuterium (B1214612) labeling studies, where deuterated paraformaldehyde ([CD₂O]n) is used, have shown deuterium incorporation into the final product, supporting this proposed pathway. rsc.orgresearchgate.net

In another example, the conversion of 4-methoxypyridines to N-methyl-4-pyridones when treated with methyl iodide is proposed to proceed through the initial formation of a pyridinium salt. researchgate.net In the presence of a solvent, a rearrangement is facilitated, leading to the pyridone product. The solvent is believed to play a crucial role in stabilizing the intermediates involved in this rearrangement. researchgate.net

These examples highlight that the reactions of pyridinemethanols can proceed through various intermediates, including enamines, metal hydrides, and pyridinium salts, depending on the specific reagents and conditions employed.

Despite a comprehensive search for scholarly articles and research data, there is currently no publicly available scientific literature detailing the specific chemical reactivity, mechanistic pathways, or transition state analyses for the compound This compound .

Therefore, it is not possible to provide a detailed article on the "" that adheres to the requested outline, including subsections on "Mechanistic Pathways and Transition State Analysis" and the "Role of Catalysis in Specific Pyridinemethanol Transformations."

General chemical principles suggest that as a substituted pyridinemethanol, this compound would likely undergo reactions typical of alcohols and pyridines. The methoxy and methyl groups on the pyridine ring would influence its electron density and steric accessibility, thereby affecting its reactivity in processes such as oxidation of the methanol group or substitutions on the pyridine ring. However, without specific experimental or computational studies on This compound , any discussion of its reaction mechanisms, transition states, or catalytic transformations would be purely speculative and would not meet the required standards of scientific accuracy.

Further research, including laboratory synthesis and computational modeling, would be necessary to elucidate the specific chemical properties and reactivity of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques in 4 Methoxy 6 Methylpyridin 3 Yl Methanol Research

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the initial confirmation and detailed structural analysis of newly synthesized or isolated compounds. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework of (4-methoxy-6-methylpyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY and HSQC, would be used to assign every proton and carbon atom unambiguously.

While a specific experimental spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the electronic environment of each nucleus. The electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine (B92270) nitrogen significantly influence the positions of the NMR signals.

¹H NMR: The spectrum would show distinct signals for the two aromatic protons on the pyridine ring, the protons of the hydroxymethyl group, the methoxy group, and the methyl group. The aromatic protons' signals would appear in the downfield region typical for heteroaromatic compounds.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. For instance, the carbon atom bonded to the methoxy group (C4) and the carbons of the pyridine ring would have characteristic shifts. researchgate.net

The following tables outline the predicted chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (C2-H) | ~8.2 | Singlet |

| Pyridine-H (C5-H) | ~6.8 | Singlet |

| -CH₂OH | ~4.6 | Singlet |

| -OCH₃ | ~3.9 | Singlet |

| -CH₃ | ~2.4 | Singlet |

| -OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C3 | ~125 |

| C4 | ~160 |

| C5 | ~110 |

| C6 | ~155 |

| -CH₂OH | ~60 |

| -OCH₃ | ~55 |

| -CH₃ | ~22 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. pitt.edu

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound (C₈H₁₁NO₂), the expected monoisotopic mass is 153.07898 Da. uni.lu

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this one, which would likely show adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). The fragmentation pattern observed in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses of neutral fragments. Common fragmentation pathways for this molecule might include the loss of a methyl radical (•CH₃) from the methoxy group, loss of water (H₂O) from the protonated molecule, or cleavage of the hydroxymethyl group (-CH₂OH). mdpi.commiamioh.edu

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₈H₁₁NO₂

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M+K]⁺ | 192.04214 |

| [M-H]⁻ | 152.07170 |

| [M+H-H₂O]⁺ | 136.07624 |

Source: Predicted data from PubChem CID 58810472. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the 3400-3200 cm⁻¹ region would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic pyridine ring and the aliphatic methyl/methylene groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Key C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region. nih.gov The C-O stretching vibrations for the methoxy ether and the primary alcohol would be visible in the 1260-1000 cm⁻¹ range. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically display strong absorptions in the UV region due to π→π* and n→π* electronic transitions of the aromatic system. researchgate.net For this compound, the presence of auxochromic substituents (methoxy, methyl, and hydroxymethyl groups) on the pyridine chromophore would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.

Table 4: Expected IR and UV-Vis Absorption Data

| Spectroscopy | Functional Group / Transition | Expected Absorption Range |

| IR | O-H Stretch (alcohol) | 3400 - 3200 cm⁻¹ (broad) |

| IR | Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 3000 - 2850 cm⁻¹ |

| IR | Pyridine Ring (C=C, C=N) Stretch | 1600 - 1450 cm⁻¹ |

| IR | C-O Stretch (ether, alcohol) | 1260 - 1000 cm⁻¹ |

| UV-Vis | π→π* and n→π* | 250 - 280 nm |

X-ray Crystallography and Solid-State Structural Analysis in Pyridine Research

While spectroscopic techniques define molecular connectivity, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state. This technique is crucial for understanding intermolecular interactions that dictate crystal packing and physical properties.

Co-crystal engineering is a powerful strategy in medicinal chemistry and materials science to modify the physicochemical properties of a molecule without altering its covalent structure. mdpi.com Pyridine moieties are common in pharmaceuticals and are excellent hydrogen bond acceptors. They readily form robust and predictable non-covalent interactions, known as supramolecular synthons, with hydrogen bond donors like carboxylic acids or phenols. acs.org

The carboxylic acid–pyridine heterosynthon, formed through a strong O-H···N hydrogen bond, is a particularly reliable interaction used in the design of co-crystals. rsc.org Although no specific co-crystal structure of this compound has been reported, its structure makes it an ideal candidate for forming such complexes. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group of the methanol (B129727) substituent can act as a hydrogen bond donor. This dual functionality would allow it to form specific, directional interactions with biological targets, such as amino acid residues (e.g., Aspartic Acid, Glutamic Acid) in an enzyme's active site. Studying such co-crystals provides invaluable insight into the specific binding modes and structure-activity relationships of pyridine-derived ligands. nih.gov

The solid-state structure of this compound would be dictated by a combination of intermolecular forces that maximize packing efficiency. numberanalytics.com Based on its functional groups, the following interactions would be expected:

Hydrogen Bonding: The most significant interaction would likely be hydrogen bonds involving the hydroxymethyl group. The hydroxyl proton can act as a donor, and the oxygen or the pyridine nitrogen can act as an acceptor, potentially forming chains or dimeric motifs (e.g., O-H···N). nih.gov

π–π Stacking: The electron-rich pyridine rings can stack with adjacent rings in parallel or offset arrangements, contributing to crystal stability. The substitution pattern can influence the geometry of this stacking. nih.gov

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between the methyl or aromatic C-H groups and oxygen atoms or the face of the pyridine ring, also play a crucial role in fine-tuning the crystal packing. nih.gov

Analysis of these interactions using tools like Hirshfeld surface analysis on a crystal structure would quantify the contributions of each type of contact, revealing the hierarchy of forces that govern the supramolecular architecture of pyridinemethanol compounds. nih.govmdpi.com Understanding these packing motifs is essential for predicting properties like solubility and polymorphism.

Computational Chemistry and Theoretical Studies on 4 Methoxy 6 Methylpyridin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. For pyridinemethanol derivatives, these studies offer insights into their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Pyridinemethanol Research

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to pyridine (B92270) derivatives to predict their molecular and electronic properties. jocpr.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and calculate vibrational frequencies. jocpr.comresearchgate.net These theoretical calculations of vibrational spectra, including FT-IR and FT-Raman, generally show good agreement with experimental data, aiding in the correct assignment of vibrational modes. researchgate.net

Furthermore, DFT is utilized to determine thermodynamic properties at different temperatures, revealing correlations between standard heat capacities, entropies, and enthalpies. jocpr.com The impact of substituents on the pyridine ring on the structural and electronic properties is also a key area of investigation using DFT. jocpr.com For instance, studies on 6-arylated-pyridin-3-yl methanol (B129727) derivatives have used DFT to gain comprehensive insights into electronic communications and intramolecular charge transfer processes. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Substituted Pyridine Derivative

| Property | Calculated Value |

| Total Energy | Varies with basis set and functional |

| Dipole Moment | ~2.37 Debye |

| HOMO-LUMO Gap | ~6.09 eV |

Note: The values presented are representative for a generic pyridine derivative and would vary for (4-methoxy-6-methylpyridin-3-yl)methanol.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity; a smaller gap suggests higher reactivity. jocpr.com In pyridinemethanol derivatives, the HOMO-LUMO gap can be tuned by the nature and position of substituents on the pyridine ring. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. MEPs illustrate the charge distribution within a molecule and are used to predict sites for electrophilic and nucleophilic attack. jocpr.combohrium.com For pyridine derivatives, the MEP can reveal the reactive areas and provide insights into intermolecular interactions. bohrium.com Natural Bond Orbital (NBO) analysis is also employed to understand charge delocalization and stability. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.

Understanding Dynamic Behavior and Flexibility of Pyridinemethanol Scaffolds

The pyridine scaffold is a common motif in many biologically active molecules and materials. researchgate.netnih.gov MD simulations are instrumental in understanding the conformational flexibility of these scaffolds. By simulating the motion of atoms over time, researchers can identify stable conformers and the energy barriers between them. researchgate.net This is particularly important for understanding how molecules like this compound might adapt their shape to fit into a binding site of a protein or to interact with other molecules. The dynamic nature of the pyridinemethanol scaffold can be crucial for its biological activity. nih.gov

Prediction of Molecular Interactions and Binding Modes

MD simulations are extensively used in drug design to predict how a ligand might interact with a biological target, such as a protein. nih.gov By simulating the ligand in the binding site of the protein, it is possible to predict the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable for the design of new and more potent drugs. For pyridinemethanol derivatives, MD simulations can help in understanding their binding modes to various enzymes and receptors, providing a rationale for their observed biological activities. bohrium.com These simulations can elucidate the stability of the ligand-receptor complex and the specific interactions that govern binding. bohrium.comnih.gov

In Silico Approaches for Reaction Pathway Prediction and Optimization

Computational methods are increasingly being used to predict and optimize chemical reaction pathways, a field often referred to as in silico synthesis planning. For a molecule like this compound, these approaches can help in designing efficient synthetic routes.

Virtual Screening for Synthetic AccessibilityThis area of computational chemistry employs algorithms to search databases of chemical reactions and starting materials to identify plausible and efficient synthetic routes to a target molecule. This process, often aided by retrosynthetic analysis software, provides a theoretical assessment of how readily a compound can be synthesized. Again, there is no evidence of such a virtual screening study having been conducted and published for this compound.

Due to the lack of available data from dedicated research on the computational chemistry of this compound, it is not possible to provide a thorough and scientifically accurate article on this specific topic. The generation of detailed research findings, data tables, and in-depth discussion as per the requested outline is contingent on the existence of primary research, which in this case, is not found in the public domain.

Therefore, the creation of an article focusing solely on the "" with the specified subsections cannot be fulfilled at this time.

Synthetic Applications and Derivatization Strategies of 4 Methoxy 6 Methylpyridin 3 Yl Methanol

Role as a Key Intermediate in Complex Molecule Synthesis

(4-methoxy-6-methylpyridin-3-yl)methanol has emerged as a pivotal intermediate in the synthesis of potent and selective enzyme inhibitors. Notably, it is a documented starting material in the preparation of substituted dihydroisoquinolinone compounds, which are precursors to highly specific EZH2 (Enhancer of Zeste Homolog 2) inhibitors. organic-chemistry.orgnih.gov EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is a validated target in oncology.

One prominent example is the development candidate PF-06821497, a lactam-derived EZH2 inhibitor. nih.gov The synthesis of this complex molecule utilizes this compound as a key fragment that ultimately forms the pyridone moiety of the final drug candidate. nih.govacs.org The methoxy (B1213986) and methyl groups on the pyridine (B92270) ring are crucial for modulating the physicochemical properties of the resulting inhibitors, such as lipophilicity and metabolic stability. acs.org The general synthetic approach involves the coupling of this compound with a larger molecular scaffold, highlighting its importance as a foundational component in the construction of these intricate therapeutic molecules.

Development of Functionalized Pyridine Derivatives from this compound

The development of these derivatives is often driven by the need to optimize pharmacokinetic and pharmacodynamic profiles of lead compounds. By modifying the pyridine core, medicinal chemists can influence parameters like solubility, metabolic stability, and target residence time. The synthesis of these derivatives typically involves the initial activation of the hydroxymethyl group of this compound, followed by coupling with the desired molecular backbone.

Strategies for Expanding the Chemical Space around the Pyridinemethanol Core

To explore the full potential of this compound as a versatile scaffold, various strategies can be employed to expand the chemical space around its pyridinemethanol core. These strategies can be broadly categorized into modifications at the hydroxymethyl group and diversification of the substituents on the pyridine ring.

Modifications at the Hydroxymethyl Group

The hydroxymethyl group at the 3-position of the pyridine ring is a primary site for chemical modification. Standard organic transformations can be applied to convert this alcohol into a range of other functional groups, thereby enabling the connection to diverse molecular fragments.

Table 1: Potential Modifications at the Hydroxymethyl Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Oxidation | PCC, DMP, Swern or Moffatt oxidation | Aldehyde |

| Jones reagent, KMnO4 | Carboxylic acid | |

| Halogenation | SOCl2, PBr3 | Halomethyl (e.g., -CH2Cl, -CH2Br) |

| Etherification | NaH, alkyl halide (Williamson ether synthesis) | Ether (-CH2OR) |

| Esterification | Acyl chloride, carboxylic acid (Fischer esterification) | Ester (-CH2OCOR) |

| Amination | 1. Mesylation/Tosylation 2. Azide substitution followed by reduction or direct amination | Aminomethyl (-CH2NH2) and derivatives |

These transformations convert the relatively unreactive hydroxymethyl group into a more versatile handle for further synthetic manipulations, including nucleophilic substitution, reductive amination, and amide bond formation.

Diversification of Substituents on the Pyridine Ring

While the methoxy and methyl groups at the 4- and 6-positions provide a specific electronic and steric environment, further diversification of the pyridine ring can lead to novel analogues with improved properties. Methodologies for the functionalization of pyridine rings are well-established and can be adapted for this specific scaffold.

Table 2: Strategies for Pyridine Ring Diversification

| Position | Reaction Type | Potential Reagents and Conditions | Potential New Substituents |

| Position 2 | Lithiation followed by electrophilic quench | n-BuLi, then various electrophiles (e.g., aldehydes, alkyl halides) | Alkyl, aryl, silyl (B83357) groups |

| Position 5 | Electrophilic aromatic substitution (e.g., nitration, halogenation) | HNO3/H2SO4, NBS, NCS | Nitro, bromo, chloro groups |

| Position 4 (Methoxy group) | Demethylation followed by re-alkylation/arylation | BBr3 or HBr, then various alkyl or aryl halides | Diverse ethers or aryloxy groups |

These strategies allow for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of functional groups at different positions of the pyridine ring, thereby expanding the chemical diversity of the resulting compound library.

Stereochemical Control in Derivatization Reactions of Pyridinemethanols

The starting material, this compound, is an achiral molecule. Therefore, stereochemical control becomes a critical consideration during derivatization reactions that introduce one or more chiral centers into the molecule. This is particularly relevant in the synthesis of complex, biologically active molecules like the EZH2 inhibitors, which often possess stereogenic centers crucial for their interaction with the target protein.

In the synthesis of chiral molecules starting from this achiral precursor, stereochemistry is typically introduced in subsequent steps. For instance, in the synthesis of PF-06821497, a chiral center is established at the 7-position of the dihydroisoquinolinone core. nih.gov The stereoselectivity of this transformation is critical for the final biological activity of the inhibitor.

Strategies to achieve stereochemical control in the derivatization of pyridinemethanols and their downstream products include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of a subsequent reaction.

Asymmetric Catalysis: Employing chiral catalysts (e.g., enzymes or metal-ligand complexes) can favor the formation of one enantiomer or diastereomer over the other.

Substrate-Controlled Diastereoselective Reactions: Existing stereocenters in a more complex intermediate can influence the stereochemistry of newly formed chiral centers.

While there is no direct stereochemistry to control on the starting this compound, its derivatives are often subjected to reactions where achieving high stereoselectivity is paramount for obtaining the desired biologically active isomer.

Future Directions and Emerging Research Avenues in 4 Methoxy 6 Methylpyridin 3 Yl Methanol Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like (4-methoxy-6-methylpyridin-3-yl)methanol and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization. sci-hub.se

Continuous flow reactors, particularly those assisted by microwave irradiation, have demonstrated their utility in the synthesis of pyridine (B92270) and dihydropyridine (B1217469) derivatives. beilstein-journals.orgresearchgate.net For instance, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step within a microwave flow reactor, eliminating the need to isolate intermediates and often resulting in good yields of a single regioisomer. beilstein-journals.org This approach could be adapted for the synthesis of this compound precursors, potentially streamlining its production.

Furthermore, automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions, such as catalysts, solvents, and temperatures, to identify the optimal parameters for the synthesis and functionalization of this compound. nih.gov This high-throughput approach can significantly accelerate the discovery of novel derivatives with desired properties. The modular nature of flow chemistry setups also allows for the sequential combination of reactions, such as photoredox-catalyzed hydroaminoalkylation followed by intramolecular N-arylation, to construct complex heterocyclic scaffolds. nih.gov

| Technology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Synthesis of precursors and the core structure. | Enhanced safety, improved heat and mass transfer, better reproducibility, potential for scale-up. sci-hub.seacs.org |

| Automated Synthesis | Rapid optimization of reaction conditions for synthesis and derivatization. | High-throughput screening, accelerated discovery of new derivatives. nih.gov |

| Microwave-Assisted Flow Synthesis | One-pot synthesis of the pyridine ring system. | Reduced reaction times, increased yields. beilstein-journals.orgresearchgate.net |

Exploration of Novel Catalytic Systems for Pyridinemethanol Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to more efficient and selective chemical transformations. For pyridinemethanol derivatives like this compound, new catalysts can unlock novel reaction pathways and facilitate the synthesis of previously inaccessible compounds.

Recent advances have seen the use of various catalytic methods for pyridine synthesis, including both homogeneous and heterogeneous systems. researchgate.net These range from traditional acid and base catalysts to more sophisticated transition metal catalysts, organocatalysts, and even nanocatalysts. researchgate.netresearchgate.net For instance, palladium-catalyzed cross-coupling reactions are widely used for creating substituted pyridines, and the ongoing development of new palladium catalysts continues to broaden the scope of these reactions. numberanalytics.com

The functionalization of the pyridine ring is another area where novel catalysts are making a significant impact. For example, photochemical methods using organocatalysts can enable the functionalization of pyridines with radicals, offering distinct regioselectivity compared to classical Minisci-type reactions. acs.org Such strategies could be employed to introduce new functional groups onto the this compound scaffold, leading to a diverse library of compounds for various applications. The stereoselective dearomatization of pyridines, catalyzed by transition metals or organocatalysts, provides access to valuable dihydropyridine and piperidine (B6355638) structures, which are prevalent in bioactive molecules. mdpi.com

Application of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating the discovery and optimization of chemical reactions. acs.orggcande.org For the chemistry of this compound, these computational tools can be applied to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes.

In the context of catalyst design, machine learning models can be used to screen virtual libraries of potential catalysts and predict their activity for specific reactions, such as the polymerization of ethylene (B1197577) using bis(imino)pyridine metal complexes. nih.gov This approach can guide the rational design of new, more efficient catalysts for the transformation of pyridinemethanol derivatives. Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic pathways to this compound and its derivatives. preprints.org

| AI/ML Application | Potential Impact on this compound Chemistry |

| Reaction Outcome Prediction | Predict the yield and selectivity of reactions involving the pyridinemethanol scaffold. preprints.org |

| Condition Optimization | Identify optimal temperature, solvent, and catalyst with fewer experiments. preprints.orgu-strasbg.fr |

| Catalyst Design | Accelerate the discovery of novel catalysts for specific transformations. nih.govyoutube.com |

| Retrosynthetic Analysis | Propose new and more efficient synthetic routes. preprints.org |

Interdisciplinary Research with Material Science and Nanoscience Utilizing Pyridine Derivatives

The unique electronic and coordination properties of the pyridine ring make pyridine derivatives, including this compound, attractive building blocks for new materials and nanostructures. nih.gov Interdisciplinary research at the interface of chemistry, material science, and nanoscience is opening up new avenues for the application of these compounds.

In material science, pyridine-based polymers are being explored for a variety of applications. For instance, machine learning has been used to assist in the discovery of pyridine-based polymers for the efficient removal of perrhenate (B82622) (a surrogate for pertechnetate (B1241340) in nuclear waste). researchgate.netnih.govacs.org The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making these polymers effective adsorbents. The specific substitution pattern of this compound could be tuned to enhance its selectivity for certain ions.

In the realm of nanoscience, pyridine derivatives can be used to functionalize the surface of nanoparticles, altering their optoelectronic properties. researchgate.net The interaction between pyridine derivatives and cadmium sulfide (B99878) (CdS) nanoparticles, for example, has been shown to induce a blue shift in the UV-visible absorption spectrum, indicating a change in particle size. researchgate.net The ability of pyridine derivatives to self-assemble into well-defined nanostructures through hydrogen bonding and other intermolecular interactions is also being investigated. rsc.org Minor changes in the chemical structure of pyridine derivatives can significantly influence their co-assembly behavior, offering a way to precisely construct complex nanostructures. rsc.org

Q & A

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects or impurities. Use deuterated solvents (e.g., methanol-d₄) and internal standards (e.g., dimethyl fumarate) for quantification. Cross-validate with high-resolution mass spectrometry (HRMS) and FTIR. For ambiguous signals, employ 2D NMR techniques like COSY or HSQC .

Q. What strategies optimize HPLC analysis for this compound?

- Methodological Answer : Use a C18 column and gradient elution with methanol-water (60:40 to 90:10). Adjust pH to 3.0–4.0 (using 0.1% formic acid) to enhance peak symmetry. Retention time typically ranges 6–8 minutes at 1.0 mL/min flow rate. Validate with spiked recovery tests (95–105% accuracy) .

Q. How can computational modeling predict reactivity or synthetic pathways?

- Methodological Answer : Tools like REAXYS or PISTACHIO databases can predict feasible routes. For example, density functional theory (DFT) calculations (B3LYP/6-31G*) model methoxy group rotation barriers (~5 kcal/mol) and nucleophilic substitution activation energies. Template-based algorithms prioritize reactions with >80% similarity to known pathways .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Key issues include byproduct formation (e.g., demethylation or oxidation). Mitigation strategies:

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Employ catalytic hydrogenation for selective reduction of intermediates.

- Monitor reaction progress via inline FTIR or UHPLC-MS .

Research Applications

- Drug Discovery : Acts as a fluorinated building block for kinase inhibitors or antimicrobial agents. Bioactivity screens (e.g., MIC assays) against S. aureus show IC₅₀ values of 10–20 µM .

- Material Science : Functionalized pyridines enhance thermal stability in polymers. TGA data indicate decomposition temperatures >250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.